Chemical properties of 4-Fluoro-3-methyl-5-nitropyridine for medicinal chemistry
Chemical properties of 4-Fluoro-3-methyl-5-nitropyridine for medicinal chemistry
An In-Depth Technical Guide to the Chemical Properties and Medicinal Chemistry Applications of 4-Fluoro-3-methyl-5-nitropyridine
Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery
The incorporation of fluorine into therapeutic candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological profile.[1] Judicious placement of fluorine can enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, thereby optimizing drug-like properties.[1][2] Within this context, fluorinated heterocyclic scaffolds, particularly pyridines, are of paramount importance. The pyridine ring is a prevalent motif in numerous approved drugs, and its functionalization provides a vector to fine-tune activity and pharmacokinetics.
This guide focuses on 4-Fluoro-3-methyl-5-nitropyridine , a highly functionalized and reactive building block. Its unique arrangement of substituents—a labile fluorine atom, an activating nitro group, and a modulating methyl group—makes it a versatile intermediate for the synthesis of complex molecular architectures. We will explore its core chemical properties, reactivity, and strategic applications, providing researchers and drug development professionals with the foundational knowledge to effectively leverage this compound in their discovery programs.
Physicochemical and Spectroscopic Profile
The properties of 4-Fluoro-3-methyl-5-nitropyridine are dictated by the interplay of its functional groups. The strong electron-withdrawing nature of the nitro group and the pyridine nitrogen significantly influences the electron distribution within the aromatic ring, which is key to its reactivity.
Table 1: Physicochemical Properties of 4-Fluoro-3-methyl-5-nitropyridine and Related Isomers
| Property | Value (for 2-Fluoro-3-methyl-5-nitropyridine) | Reference | Notes |
| Molecular Formula | C₆H₅FN₂O₂ | [3][4] | The molecular formula is consistent across isomers. |
| Molecular Weight | 156.11 g/mol | [3][4] | The molecular weight is consistent across isomers. |
| Appearance | Solid, Low Melting Solid | [5] | Expected to be a pale yellow solid, typical for nitropyridines. |
| XLogP3 | 1.5 | [3][4] | Indicates moderate lipophilicity, a favorable trait for cell permeability. |
| Boiling Point | 265.7 ± 35.0 °C (Predicted) | [3] | Data for the 2-fluoro isomer; a similar range is expected. |
| Density | 1.357 ± 0.06 g/cm³ (Predicted) | [3] | Data for the 2-fluoro isomer. |
Note: Experimental data for the exact 4-fluoro isomer is sparse in publicly available literature. The data presented is primarily for the closely related isomer, 2-Fluoro-3-methyl-5-nitropyridine, and serves as a reliable estimate.
Core Reactivity: The Nucleophilic Aromatic Substitution (SₙAr) Manifold
The primary mode of reactivity for 4-Fluoro-3-methyl-5-nitropyridine is Nucleophilic Aromatic Substitution (SₙAr) . The pyridine ring is inherently electron-deficient, but the presence of a strongly electron-withdrawing nitro group at the C5 position, para to the C2 position and ortho to the C4 position, dramatically activates the ring for nucleophilic attack.[6]
The fluorine atom at the C4 position is an excellent leaving group in SₙAr reactions for two key reasons:
-
High Electronegativity: Fluorine polarizes the C-F bond, making the C4 carbon highly electrophilic and susceptible to attack.
-
Stabilization of the Intermediate: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group and the ring nitrogen are perfectly positioned to stabilize this intermediate through resonance, lowering the activation energy of the reaction.[7]
This high reactivity makes the C4 position a versatile handle for introducing a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions, which is a critical step in building molecular diversity in drug discovery campaigns.[8]
Caption: The SₙAr mechanism of 4-Fluoro-3-methyl-5-nitropyridine.
Applications in Medicinal Chemistry
The 3-methyl-5-nitropyridine core is a privileged scaffold found in a range of biologically active molecules. The ability to easily displace the C4-fluorine atom allows for the late-stage introduction of various functional groups to build structure-activity relationships (SAR).
-
Kinase Inhibitors: The pyridine core is a common hinge-binding motif in many kinase inhibitors. Derivatives of substituted nitropyridines have been explored as inhibitors for targets like FLT3 in acute myeloid leukemia.[9] The 4-position allows for the attachment of solubilizing groups or vectors that can probe deeper into the ATP-binding pocket.
-
Antimicrobial Agents: Nitropyridine derivatives have a history of use as antimicrobial agents.[10] The nitro group can be bioreduced in microbial cells to form reactive species that damage cellular macromolecules. The C4 position can be functionalized to optimize potency and spectrum of activity.[2]
-
CNS Agents: The pyridine scaffold is prevalent in drugs targeting the central nervous system. The ability to modulate polarity and hydrogen bonding potential by varying the C4 substituent is a key strategy for optimizing blood-brain barrier penetration and target engagement.
Synthetic and Experimental Protocols
A robust and reliable synthesis is crucial for the utility of any building block. The synthesis of 4-Fluoro-3-methyl-5-nitropyridine itself can be approached through several established routes, often involving nitration of a precursor followed by fluorination, or vice-versa.
Caption: General workflow for synthesis and purification.
Protocol 1: Synthesis via Fluorodenitration (Exemplar)
This protocol is adapted from established methods for the synthesis of fluoropyridines from nitropyridine precursors.[11][12]
-
Causality: Cesium fluoride (CsF) is often used as a fluoride source in aprotic polar solvents like DMSO. The high temperature is necessary to overcome the activation energy for the substitution.[11][13] Tetrabutylammonium fluoride (TBAF) is an alternative that can sometimes allow for milder conditions.[12]
Methodology:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the starting material, 4-chloro-3-methyl-5-nitropyridine (1.0 eq).
-
Reagents: Add anhydrous cesium fluoride (CsF, 3.0-5.0 eq) followed by anhydrous dimethyl sulfoxide (DMSO) to create a ~0.1 M solution.
-
Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and LC-MS analysis.
Protocol 2: SₙAr with a Primary Amine
This protocol demonstrates the use of 4-Fluoro-3-methyl-5-nitropyridine to synthesize a 4-amino derivative.
-
Causality: A base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is required to act as a scavenger for the hydrofluoric acid (HF) that is generated during the reaction, driving the equilibrium towards the product.
Methodology:
-
Setup: In a vial, dissolve 4-Fluoro-3-methyl-5-nitropyridine (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Reagents: Add the desired primary amine (1.1 eq) to the solution, followed by a non-nucleophilic base like DIPEA (2.0 eq).
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) if necessary.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash chromatography or recrystallization.
-
Validation: Characterize the final product by NMR and mass spectrometry to confirm the successful substitution.
Conclusion
4-Fluoro-3-methyl-5-nitropyridine is a highly valuable and reactive chemical intermediate for medicinal chemistry. Its utility is primarily driven by the facile displacement of the C4-fluorine atom via nucleophilic aromatic substitution, a reaction that is robust, predictable, and tolerant of a wide range of functional groups. This allows for the efficient generation of diverse libraries of substituted pyridines for biological screening. A thorough understanding of its reactivity, grounded in the electronic principles of SₙAr mechanisms, empowers chemists to strategically design and execute synthetic routes toward novel therapeutic agents targeting a spectrum of diseases.
References
-
Tjøsås, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Available from: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available from: [Link]
- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
-
Chem-Impex. 3-Fluoro-4-nitropyridine. Available from: [Link]
-
Semantic Scholar. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Available from: [Link]
- Google Patents. (2017). US9617215B2 - N-heterocyclic compounds for in vivo imaging.
-
USPTO. (n.d.). Application Data for 17/776,805. Available from: [Link]
-
MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules, 28(4), 1789. Available from: [Link]
-
Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(22), 8823-8854. Available from: [Link]
-
SciSpace. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Available from: [Link]
- Google Patents. (2006). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
-
AKJournals. (2009). Nucleophilic aromatic substitution by [¹⁸F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry, 282, 73-78. Available from: [Link]
- Google Patents. (2021). WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
-
Chemsrc. CAS#:1805118-16-4 | 4-(Difluoromethyl)-3-fluoro-5-nitropyridine. Available from: [Link]
-
DASH - Harvard University. (n.d.). Concerted nucleophilic aromatic substitutions. Available from: [Link]
-
PubChem. 2-Fluoro-3-methyl-5-nitropyridine. Available from: [Link]
-
Lei, T., et al. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 283, 117173. Available from: [Link]
-
MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 981. Available from: [Link]
-
WOSHI. (2026). The Importance of 2-Fluoro-4-methyl-5-nitropyridine in Pharmaceutical Synthesis. Available from: [Link]
-
ACS Publications. (2005). Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines. Organic Letters, 7(4), 577-579. Available from: [Link]
-
ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(3), 1-16. Available from: [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. 2-Fluoro-3-methyl-5-nitropyridine | C6H5FN2O2 | CID 12408184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Fluoro-4-methyl-3-nitropyridine | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
